methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate
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Overview
Description
Methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of anthranilic acid derivatives with appropriate triazoloquinoxaline intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share a similar core structure and are known for their diverse biological activities.
Triazoloquinoxalines: Similar in structure, these compounds are also studied for their potential medicinal applications.
Uniqueness
Methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O5/c1-34-24(32)17-11-5-6-12-18(17)26-21(31)15-29-25(33)30-20-14-8-7-13-19(20)27-23(22(30)28-29)35-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHHBFYEQGJUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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